molecular formula C23H26N4O B5354457 N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide

N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide

Cat. No.: B5354457
M. Wt: 374.5 g/mol
InChI Key: FBUOERGPFQCNIU-UHFFFAOYSA-N
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Description

N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzhydryl group, a tetrahydropyrazolo[4,3-c]pyridine core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through an iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids.

    Introduction of the benzhydryl group: This step involves the alkylation of the pyrazolo[4,3-c]pyridine core with benzhydryl halides under basic conditions.

    Attachment of the acetamide moiety: The final step includes the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group, using reagents such as sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a building block for the development of new materials.

    Biology: It has shown promising antiproliferative activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: The compound’s ability to induce apoptosis and inhibit cell proliferation suggests its potential use in the treatment of cancer and other proliferative diseases.

    Industry: Its unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide involves multiple molecular targets and pathways :

    Induction of Apoptosis: The compound activates the apoptotic cascade by inducing poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activating caspase 9.

    Inhibition of Cell Proliferation: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), thereby inhibiting cell proliferation.

    Interaction with Microtubules: The compound induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3), affecting the stability of microtubules and leading to cell death.

Comparison with Similar Compounds

N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide can be compared with other pyrazolo[4,3-c]pyridine derivatives :

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[4,3-c]pyridine ring, leading to variations in their biological activities.

    Benzhydryl derivatives: Compounds with benzhydryl groups exhibit diverse biological activities, including antihistaminic and antipsychotic effects.

    Acetamide derivatives: These compounds are known for their wide range of pharmacological activities, including analgesic and anti-inflammatory effects.

The uniqueness of this compound lies in its combination of these structural features, resulting in a compound with distinct and potent biological activities.

Properties

IUPAC Name

N-[2-(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-17(28)24-13-15-27-14-12-21-20(16-27)23(26-25-21)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,22H,12-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUOERGPFQCNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCC2=C(C1)C(=NN2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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